5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide

Catalog No.
S13984739
CAS No.
M.F
C4H3Br2F3N2
M. Wt
295.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobrom...

Product Name

5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide

Molecular Formula

C4H3Br2F3N2

Molecular Weight

295.88 g/mol

InChI

InChI=1S/C4H2BrF3N2.BrH/c5-3-2(4(6,7)8)9-1-10-3;/h1H,(H,9,10);1H

InChI Key

PZFNGUOQNRPRHN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(F)(F)F)Br.Br

5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide is a heterocyclic compound characterized by the presence of both bromine and trifluoromethyl substituents on an imidazole ring. Its chemical formula is C5H3BrF3NC_5H_3BrF_3N, and it is recognized for its unique electronic properties due to these substituents. The compound exhibits hazardous characteristics, posing risks upon ingestion, skin contact, or inhalation. It is primarily utilized in research settings, particularly in the fields of chemistry and biology.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation: The imidazole ring can undergo oxidation to yield imidazole N-oxides.
  • Reduction: Under specific conditions, the compound can be reduced to remove either the bromine or trifluoromethyl groups.

These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity in different environments.

Research indicates that 5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide may possess significant biological activity. It has been investigated for potential antimicrobial and antifungal properties, making it a candidate for further studies in drug discovery. The compound's interactions with various enzymes, particularly cytochrome P450 enzymes, suggest it may influence metabolic processes, potentially leading to applications in pharmacology .

The synthesis of 5-Bromo-4-(trifluoromethyl)-1H-imidazole typically involves:

  • Bromination: A common method includes the bromination of 4-(trifluoromethyl)-1H-imidazole using bromine or a brominating agent. This reaction is often conducted in inert solvents such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
  • Industrial Production: For large-scale production, automated reactors and continuous flow reactors are employed to enhance efficiency and yield while maintaining precise control over reaction conditions .

The applications of 5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide extend across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Explored for its potential as a bioactive molecule with antimicrobial properties.
  • Medicine: Investigated as a pharmacophore in drug discovery, particularly for anti-cancer and anti-inflammatory agents.
  • Industry: Used in producing specialty chemicals with unique properties such as high thermal stability.

Studies have shown that 5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide interacts with several biomolecules. Its modulation of enzyme activity, particularly with cytochrome P450 enzymes, highlights its potential to influence drug metabolism and efficacy. These interactions warrant further investigation to understand their implications in therapeutic contexts .

Several compounds share structural similarities with 5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide. Here are some notable examples:

Compound NameStructure TypeKey Differences
5-Bromo-4-(trifluoromethyl)pyrimidinePyrimidine ringContains a pyrimidine instead of an imidazole
4-(Trifluoromethyl)-1H-imidazoleImidazole ringLacks the bromine substituent
5-Bromo-1H-imidazoleImidazole ringLacks the trifluoromethyl group

Uniqueness

The uniqueness of 5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide lies in its combination of both bromine and trifluoromethyl groups on the imidazole ring. This dual substitution imparts distinct electronic and steric properties that enhance its utility as an intermediate in synthesizing complex molecules with specific desired characteristics .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

295.85946 g/mol

Monoisotopic Mass

293.86151 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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